N-butyl-4-chloro-3-methyl-1,2-oxazole-5-carboxamide
Overview
Description
N-butyl-4-chloro-3-methyl-1,2-oxazole-5-carboxamide is an organic compound with a unique structure that includes an oxazole ring, a butyl group, a chloro substituent, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-chloro-3-methyl-1,2-oxazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a β-hydroxy amide with a cyclizing agent such as DAST or Deoxo-Fluor . The reaction conditions are usually mild and efficient, leading to the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-chloro-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents in place of the chloro group.
Scientific Research Applications
N-butyl-4-chloro-3-methyl-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-butyl-4-chloro-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with molecular targets and pathways within biological systems. The oxazole ring and substituents may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact mechanism depends on the context of its application and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-butyl-4-chloro-3-methyl-1,2-oxazole-5-carboxamide include other oxazole derivatives with different substituents, such as:
- 4-bromo-5-methyl-1,2-oxazole-3-carboxylic acid
- 2-butyl-4-chloro-5-methyl-1,2-oxazole
Uniqueness
This compound is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
N-butyl-4-chloro-3-methyl-1,2-oxazole-5-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-3-4-5-11-9(13)8-7(10)6(2)12-14-8/h3-5H2,1-2H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGVWRDSRRWKSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C(=NO1)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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